(R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate
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Overview
Description
(R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate, commonly referred to as (R)-DMSO-4-MBS, is an organosulfur compound that has been used in numerous scientific research applications in recent years. It is a chiral compound, meaning that it has two different forms that are mirror images of each other. Due to its unique properties, (R)-DMSO-4-MBS has become a valuable tool for researchers in the fields of chemistry, biochemistry, and physiology.
Scientific Research Applications
COX-2 Inhibitors for Pain and Inflammation
A series of benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of specific substituents, such as a fluorine atom, was found to preserve COX-2 potency and increase selectivity for COX-2 over COX-1, leading to the identification of potent, selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticorrosive Properties for Aluminum
Ionic liquids derived from benzenesulfonate, including those with structures related to "(R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate," have been evaluated as unharmful inhibitors for aluminum corrosion in acidic media. These compounds showed promising results in protecting aluminum from corrosion, demonstrating their potential as environmentally friendly anticorrosive agents (Nesane et al., 2020).
Radiosynthesis for Imaging
Derivatives similar to "this compound" have been utilized in the radiosynthesis of fluorine-18 labeled beta-blockers. These compounds are being explored for their potential in positron emission tomography (PET) imaging, offering insights into the distribution and interaction of beta-blockers within biological systems (Stephenson et al., 2008).
HIF-1 Pathway Inhibition for Cancer Therapy
Research into 2H-chromene-based arylsulfonamide analogs, which are structurally related to "this compound," has shown these compounds to inhibit the hypoxia inducible factor-1 (HIF-1) pathway. This inhibition can antagonize tumor growth in animal models of cancer, indicating potential applications in cancer therapy (Mun et al., 2012).
Asymmetric Synthesis and Catalytic Reactions
Compounds related to "this compound" have been used in catalytic asymmetric synthesis, including C-H activation of alkanes and tetrahydrofuran. These studies contribute to the development of more efficient and selective catalytic processes in organic synthesis (Davies et al., 2000).
Safety and Hazards
“®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate” is likely to have similar safety and hazard properties to related compounds. For example, Methyl benzenesulfonate is known to be harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds, such as indazole and 4-Methyl-1,2-Benzenediol , have been found to interact with various biological targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
The compound may induce conformational changes in its targets, altering their function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation, microbial growth, hiv replication, cancer progression, glucose metabolism, protozoal activity, and blood pressure regulation .
Result of Action
Based on the activities of similar compounds, it’s possible that the compound could have a range of effects, such as reducing inflammation, inhibiting microbial growth, suppressing hiv replication, slowing cancer progression, lowering blood glucose levels, combating protozoal infections, and reducing blood pressure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "®-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate" . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Properties
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-10-2-4-12(5-3-10)18(13,14)17-9-11-8-15-6-7-16-11/h2-5,11H,6-9H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHMWCSNNGYNP-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067230-84-5 |
Source
|
Record name | (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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